Cas no 181869-04-5 ((2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[2-(2-methylpropoxy)phenyl]pentanamide)

(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[2-(2-methylpropoxy)phenyl]pentanamide structure
181869-04-5 structure
Product name:(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[2-(2-methylpropoxy)phenyl]pentanamide
CAS No:181869-04-5
MF:C31H37NO4
MW:487.629789113998
CID:1380978
PubChem ID:5480792

(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[2-(2-methylpropoxy)phenyl]pentanamide Chemical and Physical Properties

Names and Identifiers

    • (2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[2-(2-methylpropoxy)phenyl]pentanamide
    • 181869-04-5
    • Benzenepentanamide, N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g-hydroxy-2-(2-methylpropoxy)-a-(phenylmethyl)-, [1S-[1a(aS*,gR*),2a]]-
    • 2-Benzyl-4-hydroxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[2-(2-methylpropoxy)phenyl]pentanimidic acid
    • (2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxyindan-1-yl]-5-(2-isobutoxyphenyl)pentanamide
    • Benzenepentanamide, N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-.gamma.-hydroxy-2-(2-methylpropoxy)-.alpha.-(phenylmethyl)-, (aR,gS)-
    • DTXSID20939489
    • Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2-(2-methylpropoxy)-alpha-(phenylmethyl)-, (aR,gS)-
    • Benzenepentanamide, N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g-hydroxy-2-(2-methylpropoxy)-a-(phenylmethyl)-, (1S-(1a(aS,gR),2a))-
    • Inchi: InChI=1S/C31H37NO4/c1-21(2)20-36-29-15-9-7-13-24(29)17-26(33)18-25(16-22-10-4-3-5-11-22)31(35)32-30-27-14-8-6-12-23(27)19-28(30)34/h3-15,21,25-26,28,30,33-34H,16-20H2,1-2H3,(H,32,35)/t25-,26-,28-,30?/m1/s1
    • InChI Key: VQILKAMUCUQKMU-BEPWEYTRSA-N
    • SMILES: CC(C)COC1=CC=CC=C1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O

Computed Properties

  • Exact Mass: 487.27241
  • Monoisotopic Mass: 487.27225866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 11
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 78.8Ų

Experimental Properties

  • PSA: 78.79

(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[2-(2-methylpropoxy)phenyl]pentanamide Related Literature

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd